molecular formula C36H43ClFNO3 B13830717 [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

Cat. No.: B13830717
M. Wt: 592.2 g/mol
InChI Key: OHIBTIXCMWNPSE-UHFFFAOYSA-N
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Description

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate is a complex organic compound characterized by its unique structural features. This compound contains multiple aromatic rings, a piperidine ring, and a nonanoate ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Piperidine Ring Formation: Utilizing cyclization reactions to form the piperidine ring.

    Esterification: Reacting the piperidine derivative with nonanoic acid to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate
  • [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

Uniqueness

The uniqueness of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for targeted research and applications.

Properties

Molecular Formula

C36H43ClFNO3

Molecular Weight

592.2 g/mol

IUPAC Name

[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

InChI

InChI=1S/C36H43ClFNO3/c1-2-3-4-5-6-7-10-35(41)42-36(31-17-11-28(12-18-31)29-13-19-32(37)20-14-29)23-26-39(27-24-36)25-8-9-34(40)30-15-21-33(38)22-16-30/h11-22H,2-10,23-27H2,1H3

InChI Key

OHIBTIXCMWNPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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